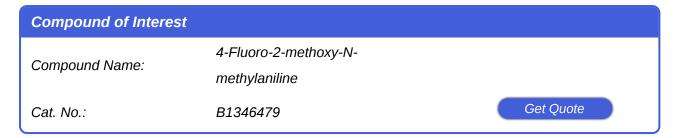


# Application Notes: 4-Fluoro-2-methoxy-N-methylaniline in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Fluoro-2-methoxy-N-methylaniline** is a key building block in modern medicinal chemistry, primarily recognized for its role in the development of targeted protein degraders. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methylated amine on a phenyl ring, provides a valuable scaffold for the synthesis of potent and selective therapeutic agents. The electronic properties imparted by the fluoro and methoxy groups can influence molecular interactions and metabolic stability, while the N-methylaniline moiety serves as a crucial anchor for constructing more complex molecules.

While its direct applications are still emerging in publicly available research, its structural analogs have seen significant use in the development of kinase inhibitors and other therapeutic agents. The N-methylated variant, in particular, is gaining attention as a component of ligands targeting E3 ubiquitin ligases, such as Cereblon (CRBN), which are central to the mechanism of proteolysis-targeting chimeras (PROTACs).

## **Core Applications in Drug Discovery**

The primary application of **4-Fluoro-2-methoxy-N-methylaniline** in medicinal chemistry is as a synthetic intermediate for the creation of novel therapeutics. Its utility is highlighted in the following areas:



- Targeted Protein Degradation: This compound is classified as a "Protein Degrader Building Block." It is envisioned as a precursor for the synthesis of ligands that bind to E3 ubiquitin ligases, a critical component of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.
- Kinase Inhibitors: The substituted aniline scaffold is a common feature in many kinase inhibitors. While specific examples utilizing the N-methylated title compound are not yet prevalent in published literature, its non-methylated analog, 4-fluoro-2-methoxyaniline, has been used to synthesize tyrosine kinase inhibitors.
- Neuroactive Compounds: Aniline derivatives are also scaffolds for compounds targeting the central nervous system. For instance, 4-fluoro-2-methoxyaniline has been employed in the synthesis of 5-HT3 receptor antagonists.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **4-Fluoro-2-methoxy-N-methylaniline** is presented in the table below. These properties are crucial for assessing its suitability as a drug discovery building block.

| Property          | Value                                  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> FNO     | [1]       |
| Molecular Weight  | 155.17 g/mol                           | [1]       |
| CAS Number        | 941294-13-9                            | [1]       |
| Appearance        | Not specified (commercially available) |           |
| Purity            | ≥97% (typical)                         |           |

## **Experimental Protocols**

While specific protocols for the direct use of **4-Fluoro-2-methoxy-N-methylaniline** in the synthesis of a named clinical candidate are not yet publicly detailed, the following sections provide representative experimental procedures for key transformations involving the closely



related and well-documented analog, 4-fluoro-2-methoxyaniline. These protocols can be adapted by skilled medicinal chemists for the N-methylated derivative.

## Protocol 1: General N-Acetylation of a Substituted Aniline

This protocol describes a common method to protect the aniline nitrogen, which can be a necessary step before further chemical modifications.

#### Materials:

- 4-Fluoro-2-methoxyaniline (or **4-Fluoro-2-methoxy-N-methylaniline**)
- Acetic acid
- Acetic anhydride
- Water
- · Ethyl acetate
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Sodium sulfate (anhydrous)
- Petroleum ether

#### Procedure:

- To a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in acetic acid, slowly add acetic anhydride (1.1 equivalents) at room temperature.[2]
- Heat the reaction mixture to 90°C and stir for 3-5 hours.[2]
- Cool the reaction to room temperature and pour it into water.[2]



- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Triturate the residue with petroleum ether to precipitate the product, which is then collected by filtration and dried.

## **Protocol 2: Amide Coupling Reaction**

This protocol outlines a standard procedure for forming an amide bond, a common linkage in many drug molecules, using a coupling agent.

#### Materials:

- 4-Fluoro-2-methoxyaniline (or **4-Fluoro-2-methoxy-N-methylaniline**)
- Carboxylic acid of interest
- EDCI-HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
- OxymaPure (Ethyl cyanohydroxyiminoacetate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- CH<sub>2</sub>Cl<sub>2</sub> (Dichloromethane)
- · Ethyl acetate
- 1 N HCl (aqueous)
- Saturated NaHCO₃ (aqueous)
- Brine



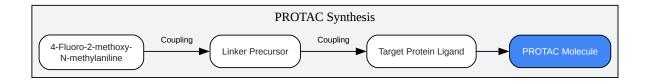
Na<sub>2</sub>SO<sub>4</sub> (anhydrous)

#### Procedure:

- Dissolve the carboxylic acid (1.0 equivalent) and OxymaPure (1.0 equivalent) in a mixture of DMF and CH<sub>2</sub>Cl<sub>2</sub>.
- Add EDCI·HCI (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.
- Add a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in DMF, followed by the addition of DIPEA (1.3 equivalents).[2]
- Stir the reaction mixture at room temperature for 10 hours.[2]
- Remove the solvents under reduced pressure.
- Dilute the residue with ethyl acetate and wash with 1 N HCl, saturated NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude product by silica gel chromatography.

# Visualizing the Role of 4-Fluoro-2-methoxy-N-methylaniline in PROTACs

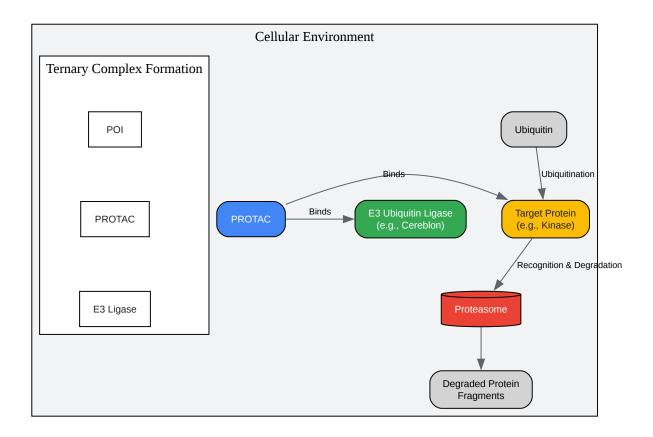
The following diagrams illustrate the conceptual workflow and mechanism of action for a PROTAC synthesized using a building block like **4-Fluoro-2-methoxy-N-methylaniline**.



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Caption: Synthetic workflow for a PROTAC molecule.



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Caption: Mechanism of action for a PROTAC.

## Conclusion

**4-Fluoro-2-methoxy-N-methylaniline** represents a valuable and specialized building block for the synthesis of complex and highly specific therapeutic agents. Its anticipated role in the construction of targeted protein degraders positions it at the forefront of innovative drug discovery strategies. The provided protocols for related compounds offer a foundational understanding of the types of chemical transformations in which this building block can



participate. As research in targeted protein degradation continues to expand, the utility and importance of **4-Fluoro-2-methoxy-N-methylaniline** in medicinal chemistry are expected to grow significantly.

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### References

- 1. US20210003557A1 Compositions and methods for inducing conformational changes in cereblon and other e3 ubiquitin ligases Google Patents [patents.google.com]
- 2. MX2019009046A Cereblon ligands and bifunctional compounds comprising the same. -Google Patents [patents.google.com]
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